molecular formula C11H15N3O2 B11881619 1-(6-Nitropyridin-3-yl)azepane

1-(6-Nitropyridin-3-yl)azepane

Cat. No.: B11881619
M. Wt: 221.26 g/mol
InChI Key: LAAJAAWUVDGRAG-UHFFFAOYSA-N
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Description

1-(6-Nitropyridin-3-yl)azepane is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an azepane ring

Preparation Methods

The synthesis of 1-(6-Nitropyridin-3-yl)azepane typically involves the nitration of pyridine derivatives followed by the formation of the azepane ring. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The azepane ring can be introduced through subsequent reactions involving appropriate reagents and conditions.

Chemical Reactions Analysis

1-(6-Nitropyridin-3-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Nitropyridin-3-yl)azepane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Nitropyridin-3-yl)azepane involves its interaction with molecular targets and pathways. The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The azepane ring provides structural stability and can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-(6-Nitropyridin-3-yl)azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a nitro group and an azepane ring, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)azepane

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-6-5-10(9-12-11)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2

InChI Key

LAAJAAWUVDGRAG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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